7-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one
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Overview
Description
7-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with an amino group at the 7th position and two methyl groups at the 4th position. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of anthranilic acid derivatives with suitable aldehydes or ketones under acidic or basic conditions. The reaction conditions often involve refluxing the reactants in solvents like ethanol or methanol, with catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also gaining traction in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted quinazolinones .
Scientific Research Applications
7-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Quinazolinone: Shares the quinazolinone core but lacks the specific substitutions found in 7-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one.
4,4-Dimethylquinazolin-2-one: Similar structure but without the amino group at the 7th position.
7-Aminoquinazolin-2-one: Lacks the dimethyl substitutions at the 4th position.
Uniqueness: The unique combination of the amino group at the 7th position and the dimethyl groups at the 4th position in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-amino-4,4-dimethyl-1,3-dihydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2)7-4-3-6(11)5-8(7)12-9(14)13-10/h3-5H,11H2,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGQDMABHVUNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)N)NC(=O)N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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